molecular formula C10H9BrOS B13062703 1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol

Katalognummer: B13062703
Molekulargewicht: 257.15 g/mol
InChI-Schlüssel: YRZDUUHAKQXVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol is an organic compound with the molecular formula C10H9BrOS. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom and a thiol group in its structure makes it a compound of interest in various chemical and biological research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol typically involves the bromination of benzofuran followed by the introduction of the ethane-1-thiol group. One common method involves the use of bromine in the presence of a catalyst to brominate benzofuran at the 5-position. The resulting 5-bromo-benzofuran is then reacted with ethanethiol under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromo-1-benzofuran-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(5-Bromo-1-benzofuran-2-yl)ethanone: Contains a carbonyl group instead of a thiol group.

    1-(5-Bromo-1-benzofuran-2-yl)ethylamine: Contains an amine group instead of a thiol group.

Uniqueness

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol is unique due to the presence of both a bromine atom and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C10H9BrOS

Molekulargewicht

257.15 g/mol

IUPAC-Name

1-(5-bromo-1-benzofuran-2-yl)ethanethiol

InChI

InChI=1S/C10H9BrOS/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-6,13H,1H3

InChI-Schlüssel

YRZDUUHAKQXVHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Br)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.